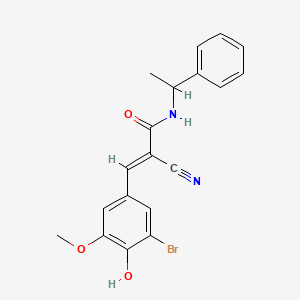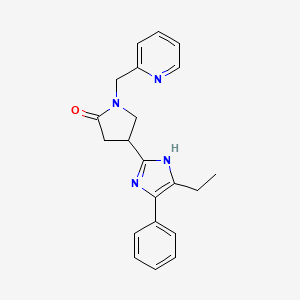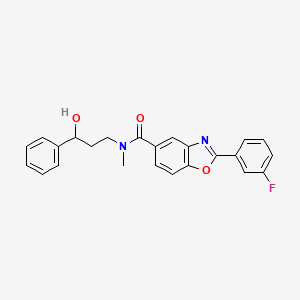![molecular formula C19H16N2O3 B3921828 2-[2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3921828.png)
2-[2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethyl]-1H-isoindole-1,3(2H)-dione
Descripción general
Descripción
2-[2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethyl]-1H-isoindole-1,3(2H)-dione, also known as 5-MeO-DALT, is a synthetic tryptamine derivative that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to a class of compounds known as designer drugs, which are created in a laboratory setting to mimic the effects of other drugs.
Mecanismo De Acción
The mechanism of action of 2-[2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethyl]-1H-isoindole-1,3(2H)-dione is not fully understood, but it is believed to act as a partial agonist at the 5-HT2A receptor. This means that it activates the receptor to a lesser extent than a full agonist, such as LSD. The activation of the 5-HT2A receptor by this compound is thought to result in changes in neural activity that lead to altered perception, mood, and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other hallucinogenic drugs, such as LSD and psilocybin. These effects include altered perception of time and space, changes in mood and emotion, and altered sensory experiences. Some users have reported experiencing mystical or spiritual experiences while under the influence of the drug.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethyl]-1H-isoindole-1,3(2H)-dione in scientific research is that it is a relatively new compound, and therefore less is known about its effects compared to other hallucinogenic drugs. This makes it an interesting subject for research. However, one limitation is that it is a synthetic compound, and therefore may not accurately mimic the effects of naturally occurring compounds.
Direcciones Futuras
There are many potential future directions for research on 2-[2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethyl]-1H-isoindole-1,3(2H)-dione. One area of interest is its potential use in treating mental health disorders, such as depression and anxiety. Another area of interest is its potential use in understanding the neural basis of consciousness and altered states of consciousness. Additionally, more research is needed to fully understand the mechanism of action and biochemical and physiological effects of the drug.
Aplicaciones Científicas De Investigación
2-[2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethyl]-1H-isoindole-1,3(2H)-dione has been used in scientific research to study its effects on the central nervous system. It has been shown to have a high affinity for the serotonin 5-HT2A receptor, which is involved in regulating mood, cognition, and perception. This receptor is also the target of many hallucinogenic drugs, such as LSD and psilocybin.
Propiedades
IUPAC Name |
2-[1-(2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-12(17(22)20-11-10-13-6-2-5-9-16(13)20)21-18(23)14-7-3-4-8-15(14)19(21)24/h2-9,12H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQOYRKYFZSANE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2=CC=CC=C21)N3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-ethoxypropyl)-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B3921750.png)


![(3S*,4R*)-4-(3-methyl-2-thienyl)-1-[(1-pyrimidin-2-yl-1H-pyrrol-2-yl)methyl]piperidin-3-ol](/img/structure/B3921770.png)
![N-(3-hydroxyphenyl)-2-[3-(4-morpholinylmethyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B3921794.png)
![2-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde thiosemicarbazone](/img/structure/B3921807.png)
![1-(5-{[2-(3-phenylpropyl)-4-morpholinyl]carbonyl}-1H-pyrazol-3-yl)ethanone](/img/structure/B3921814.png)
![N-(2-hydroxy-4-nitrophenyl)-7-phenylbicyclo[3.1.1]heptane-6-carboxamide](/img/structure/B3921822.png)

![N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-[(6-methylpyridin-2-yl)methyl]ethanamine](/img/structure/B3921831.png)
![N-isopropyl-5-{[(2-methoxybenzyl)(pyridin-3-ylmethyl)amino]methyl}pyrimidin-2-amine](/img/structure/B3921838.png)
![1-(1-allyl-3-methyl-1H-pyrazol-4-yl)-N-[2-(2-methyl-1H-imidazol-1-yl)benzyl]methanamine](/img/structure/B3921850.png)

![2-{[2-ethoxy-4-(2-phenylcarbonohydrazonoyl)phenoxy]methyl}benzonitrile](/img/structure/B3921874.png)